N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
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Overview
Description
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring. This can be achieved through the cyclization of a suitable precursor, such as 3-mercaptopropanol, under acidic conditions.
Alkylation: The next step involves the alkylation of the tetrahydrothiopyran ring with a suitable alkylating agent, such as 1,3-dibromopropane, to introduce the propane-1,3-diamine moiety.
Dimethylation: Finally, the compound is dimethylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to form a simpler amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrahydrothiopyran ring and the dimethylamine groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)butane-1,4-diamine: Similar structure but with a butane backbone.
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)methane-1,1-diamine: Similar structure but with a methane backbone.
Uniqueness
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine is unique due to its specific combination of a tetrahydrothiopyran ring and a propane-1,3-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N',N'-dimethyl-N-(thian-3-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2S/c1-12(2)7-4-6-11-10-5-3-8-13-9-10/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVTJOAMNKSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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